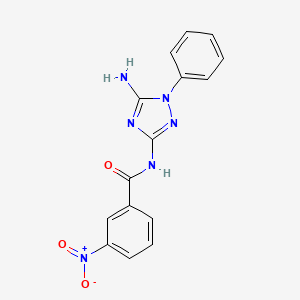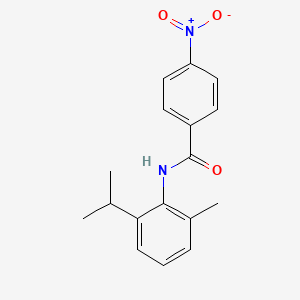
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-3-nitrobenzamide involves multiple steps, including the use of polynitroaromatic compounds and reactions that yield substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones from nitrobenzoic acid derivatives through nucleophilic displacement of nitro groups (Samet et al., 2005). Additionally, triazolines can be converted into aminobenzimidazoles, indicating versatile synthetic pathways for similar compounds (Erba et al., 1992).
Molecular Structure Analysis
Studies on similar compounds have highlighted the importance of hydrogen bonding in determining molecular structure, such as in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, where molecules are linked into complex sheets by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds (Portilla et al., 2007).
Chemical Reactions and Properties
The reductive chemistry of related nitroaromatic compounds, such as 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, reveals insights into the reduction mechanisms that may be applicable to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-3-nitrobenzamide. The reduction process is influenced by the electron-affinic sites within the molecule, leading to the formation of amine or hydroxylamine derivatives (Palmer et al., 1995).
Physical Properties Analysis
The study of similar compounds has enabled the understanding of physical properties like crystalline structure and hydrogen bonding patterns, which are crucial for predicting the behavior of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-3-nitrobenzamide in various environments.
Chemical Properties Analysis
The chemical properties of compounds akin to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-3-nitrobenzamide, such as their ability to undergo isomerization or react with nucleophiles, offer insights into their reactivity and potential applications in synthesis and drug design (Argilagos et al., 1997).
Aplicaciones Científicas De Investigación
Bioactivation and Antitumor Evaluation
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-3-nitrobenzamide and related compounds have been explored for their potential in cancer treatment due to their selective toxicity towards hypoxic cells, which are a common characteristic of solid tumors. These compounds undergo bioreductive activation, where one of the nitro groups is enzymatically reduced to an amine or hydroxylamine in the absence of oxygen, enhancing their cytotoxicity towards hypoxic tumor cells. This activation mechanism has been studied in depth, providing insights into the development of novel anticancer therapies targeting hypoxic regions within tumors (Palmer et al., 1995).
Fluorescent and Colorimetric Sensing
Compounds derived from N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-3-nitrobenzamide have been utilized in the development of selective fluorescent and colorimetric sensors, particularly for the detection of heavy metal ions such as Hg^2+. These sensors operate via significant fluorescence quenching and a noticeable red shift in absorption and fluorescence spectra upon binding to Hg^2+, facilitating the naked-eye detection of this heavy metal in various environments. This application underscores the versatility of these compounds in environmental monitoring and safety assessments (Ruan et al., 2011).
Synthesis and Evaluation of Antimicrobial Agents
The antimicrobial properties of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-3-nitrobenzamide derivatives have been investigated, with some compounds showing promising activity against various bacterial and fungal strains. These studies contribute to the search for new antimicrobial agents amidst growing concerns over antibiotic resistance, highlighting the potential of these compounds in addressing infectious diseases (Upmanyu et al., 2011).
Corrosion Inhibition
Derivatives of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-3-nitrobenzamide have been explored as corrosion inhibitors for metals, showcasing the chemical versatility and industrial application potential of these compounds. Their efficacy in protecting metal surfaces from corrosion, particularly in acidic environments, is of significant interest in materials science and engineering, offering insights into the development of more durable and longer-lasting materials (Ansari et al., 2014).
Propiedades
IUPAC Name |
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O3/c16-14-18-15(19-20(14)11-6-2-1-3-7-11)17-13(22)10-5-4-8-12(9-10)21(23)24/h1-9H,(H3,16,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCDGUZGJJATNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-N-[2-(methylthio)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B5598272.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[3-(2-methoxyphenyl)propanoyl]piperidine](/img/structure/B5598279.png)

![methyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5598294.png)
![9-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5598295.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5598297.png)
![2-(4-chlorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5598309.png)
![3-ethyl-8-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598310.png)
![4-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5598316.png)
![benzyl {[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}carbamate hydrochloride](/img/structure/B5598328.png)



![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5598358.png)